

In-Depth Technical Guide to Rugulosin: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Rugulosin*

Cat. No.: *B15560027*

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Abstract

Rugulosin is a mycotoxin belonging to the anthraquinone class of compounds, primarily produced by various species of *Penicillium* and *Aspergillus*.^[1] This bis-anthraquinone exists as two main stereoisomers, (+)-**rugulosin** and (–)-**rugulosin**, which exhibit distinct biological activities.^{[2][3]} Known for its intense yellow pigmentation, **rugulosin** has garnered significant interest due to its diverse biological effects, including antimicrobial, antiviral, and cytotoxic properties.^{[1][3][4]} Mechanistically, it has been identified as an inhibitor of several key cellular processes, including the function of Hsp90, HIV-1 integrase, and DNA replication and repair pathways.^[5] This technical guide provides a comprehensive overview of the physical and chemical properties of **rugulosin**, detailed experimental protocols for its analysis, and a summary of its known biological activities and mechanisms of action, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Physical and Chemical Properties

Rugulosin is a complex polycyclic compound with the molecular formula $C_{30}H_{22}O_{10}$.^{[6][7]} Its properties can vary slightly depending on the specific stereoisomer.

General Properties

The fundamental properties of the two primary forms of **rugulosin** are summarized in the table below.

Property	(+)-Rugulosin	(-)-Rugulosin
Synonyms	Radicalisin, Rugulosin (+ form)	Rugulosin (-) form
CAS Number	23537-16-8[1][8]	21884-45-7[2]
Molecular Formula	C ₃₀ H ₂₂ O ₁₀ [1][6][7]	C ₃₀ H ₂₂ O ₁₀ [2]
Molecular Weight	542.5 g/mol [1][6][7]	542.49 g/mol [2]
Appearance	Intense yellow pigment, yellow solid[4][5]	Solid[3]
Melting Point	287 °C (with decomposition)[8]	Not reported

Solubility

Rugulosin exhibits poor solubility in water but is soluble in several organic solvents.

Solvent	Solubility
Water	Limited solubility[4]
Ethanol	Soluble[3][4]
Methanol	Soluble[3][4]
DMF	Soluble[3][4]
DMSO	Soluble[3][4]
Acetone	Soluble[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **rugulosin**.

Spectroscopic Data	Details
UV-Vis (in Ethanol)	Maxima at 258 nm and 274 nm. [9]
^1H NMR (400 MHz, acetone- d_6)	δ (ppm): 2.36 (s, 3H, OCH_3), 2.39 (s, 3H, OCH_3), 2.40 (s, 3H, OCH_3), 4.75 (t, J = 5.7 Hz, 1H, aliphatic-OH), 4.85 (d, J = 5.6 Hz, 2H, CH_2), 7.39 (d, J = 2.4 Hz, 1H, H-4), 7.53–7.54 (m, 1H, H-7), 7.93 (d, J = 2.4 Hz, 1H, H-2), 8.17–8.18 (m, 1H, H-5). [10]
^{13}C NMR (100 MHz, acetone- d_6)	δ (ppm): 21.0, 21.1, 63.38, 118.9, 123.1, 124.3, 124.6, 124.9, 128.6, 135.2, 136.6, 151.5, 151.9, 152.6, 155.9, 168.9, 169.4, 169.6, 180.6, 181.9. [10]
Mass Spectrometry	Electrospray ionization (ESI) is commonly used. Fragmentation patterns often show cleavage of the dimeric structure.

Experimental Protocols

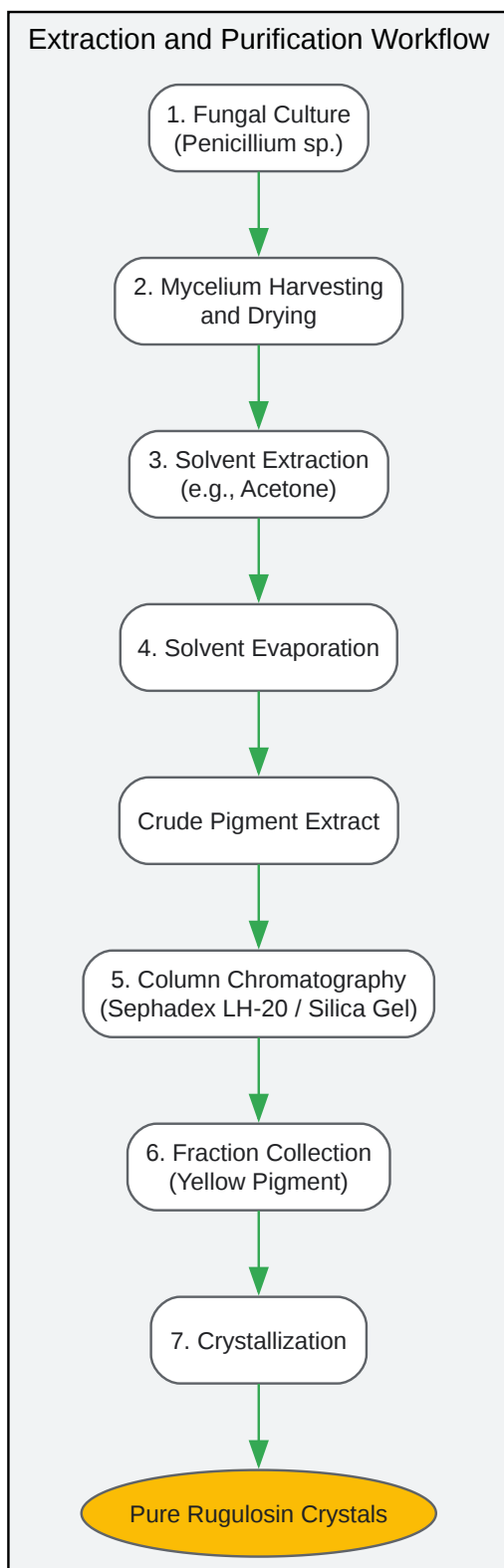
This section provides detailed methodologies for the extraction, purification, analysis, and biological evaluation of **rugulosin**.

Extraction and Purification from Penicillium Species

The following protocol is a generalized procedure for the isolation of **rugulosin** from fungal cultures.

- **Fungal Culture:** Cultivate the **rugulosin**-producing *Penicillium* strain on a suitable solid medium (e.g., Czapek-Dox) at 25°C for 2-3 months until maximum growth and pigmentation are achieved.[\[11\]](#)
- **Mycelium Harvesting and Drying:** Harvest the mycelium, wash it with distilled water, and dry it.
- **Extraction:** Extract the dried mycelium with a suitable organic solvent such as acetone or chloroform in a Soxhlet apparatus.[\[11\]](#)

- Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to obtain a crude pigment extract.
- Chromatographic Purification:
 - Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., warm acetone). [\[11\]](#)
 - Perform column chromatography on Sephadex LH-20 or silica gel. [\[11\]](#)
 - Elute with an appropriate solvent system (e.g., a gradient of acetone in a non-polar solvent) to separate the different pigments. [\[11\]](#)
 - Collect the fractions containing the yellow **rugulosin** pigment.
- Crystallization: Concentrate the **rugulosin**-containing fractions and crystallize the compound from a suitable solvent mixture (e.g., acetone-water) to obtain pure **rugulosin**. Store the crystals at 4°C in the dark. [\[11\]](#)



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Extraction and Purification Workflow for **Rugulosin**.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of **rugulosin** using HPLC with a Diode Array Detector (DAD).

- Instrumentation: An HPLC system equipped with a DAD detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using:
 - Solvent A: Water with 0.02% formic acid.
 - Solvent B: Methanol.
- Gradient Program: A linear gradient tailored to achieve optimal separation. A typical starting point would be a gradient from 20% B to 80% B over 20 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 5 μ L.
- Detection: Monitor at the absorbance maxima of **rugulosin** (e.g., 258 nm and 274 nm).
- Sample Preparation: Dissolve the **rugulosin** sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 μ m syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general parameters for acquiring ^1H and ^{13}C NMR spectra of **rugulosin**.

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated acetone (acetone- d_6) or deuterated chloroform (CDCl_3).

- Sample Preparation: Dissolve approximately 5-10 mg of pure **rugulosin** in 0.5-0.7 mL of the deuterated solvent.
- ^1H NMR Acquisition Parameters:
 - Number of Scans (NS): 16 or higher for good signal-to-noise.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 2-3 seconds.
 - Spectral Width (SW): Approximately 15 ppm centered around the expected chemical shifts.
- ^{13}C NMR Acquisition Parameters:
 - Number of Scans (NS): 1024 or higher due to the low natural abundance of ^{13}C .
 - Relaxation Delay (D1): 2-5 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width (SW): Approximately 240 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.

Mass Spectrometry (MS) Analysis

This protocol describes a general approach for obtaining mass spectra of **rugulosin**.

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
- Ionization Mode: ESI in either positive or negative ion mode.
- Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid or ammonium acetate) directly into the ESI source via a syringe pump or through the LC system.

- MS Parameters:
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
 - Source Temperature: 100-150°C.
 - Desolvation Temperature: 250-350°C.
- MS/MS Fragmentation: For structural elucidation, select the parent ion of **rugulosin** (m/z corresponding to $[M+H]^+$ or $[M-H]^-$) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

- Cell Seeding: Seed cells (e.g., HeLa, L cells) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.[\[12\]](#)
- Compound Treatment: Prepare serial dilutions of **rugulosin** in the culture medium. Replace the old medium with 100 μ L of the medium containing different concentrations of **rugulosin**. Include a vehicle control (e.g., DMSO) and a medium-only control.[\[13\]](#)
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[\[12\]](#)
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[\[12\]](#)[\[14\]](#)
- Solubilization: Remove the MTT solution and add 100-130 μ L of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[\[12\]](#)[\[13\]](#)
- Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[\[12\]](#)

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity Assessment (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **rugulosin**.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Corynebacterium* species) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately $1-2 \times 10^8$ CFU/mL (0.5 McFarland standard), and then dilute it to the final test concentration.[\[15\]](#)
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of **rugulosin** in the broth to achieve a range of concentrations.[\[16\]](#)
- Inoculation: Inoculate each well with the prepared microbial suspension to a final volume of 100 μ L. Include a positive control (microorganism without **rugulosin**) and a negative control (broth only).[\[15\]](#)
- Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours.[\[15\]](#)
- MIC Determination: The MIC is the lowest concentration of **rugulosin** that completely inhibits visible growth of the microorganism.

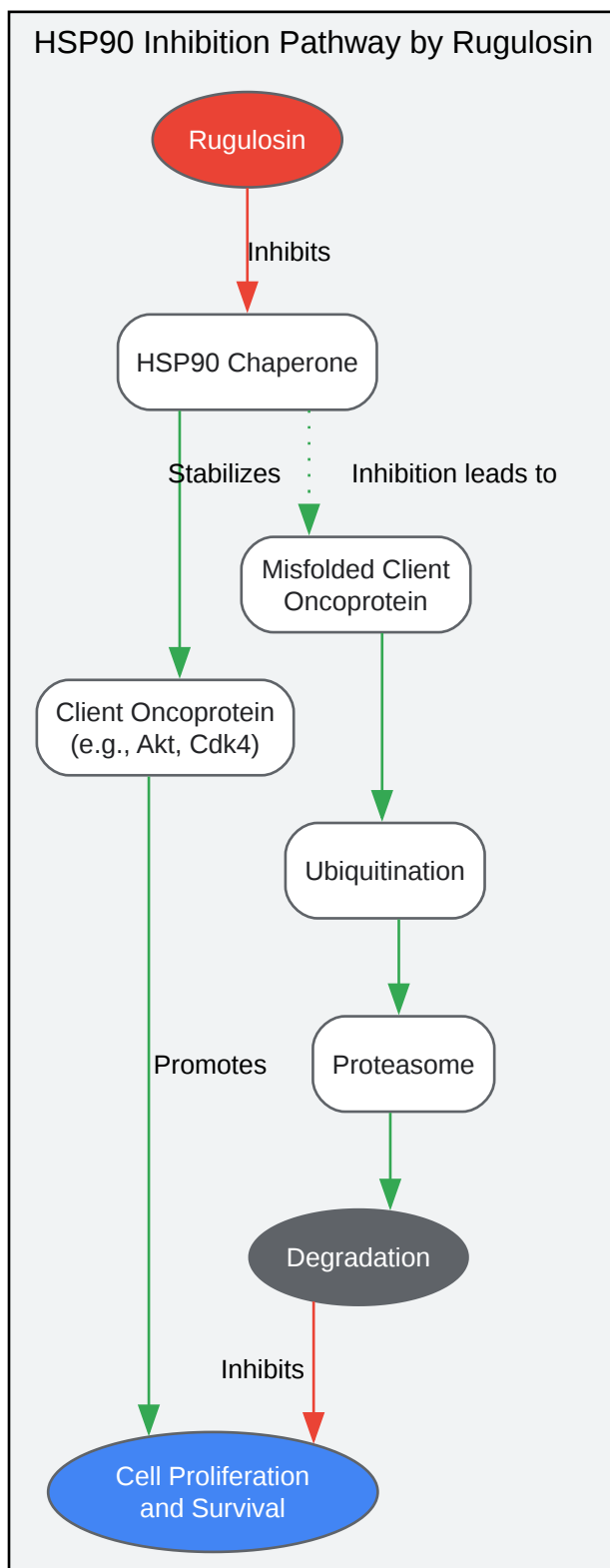
Biological Activities and Signaling Pathways

Rugulosin exhibits a range of biological activities by interacting with several key cellular targets and pathways.

Inhibition of HSP90

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. **Rugulosin** has been identified as an inhibitor of Hsp90.[\[5\]](#) By inhibiting Hsp90, **rugulosin** disrupts the chaperone's function, leading to the misfolding and subsequent degradation of client proteins

via the ubiquitin-proteasome pathway. This degradation of oncoproteins can lead to the inhibition of cancer cell proliferation and survival.

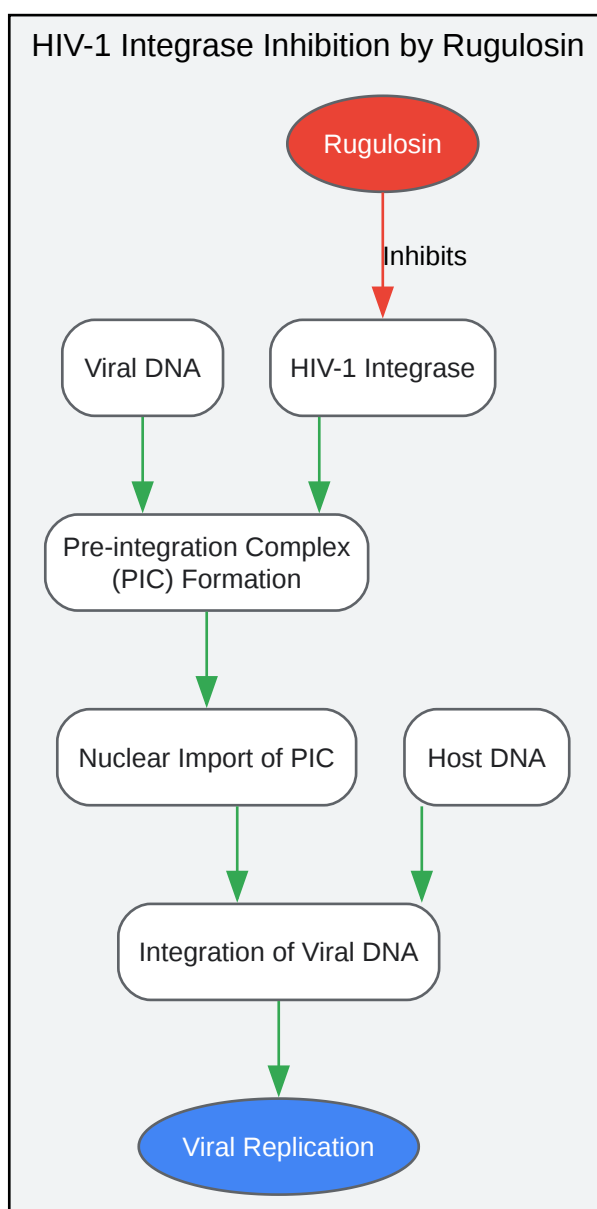


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Mechanism of HSP90 client protein degradation induced by **Rugulosin**.

Inhibition of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. **Rugulosin** has been shown to inhibit HIV-1 integrase.[5] This inhibition likely occurs by preventing the formation of the pre-integration complex (PIC) or by interfering with the strand transfer reaction, thereby blocking the integration of the viral genome and halting viral replication.

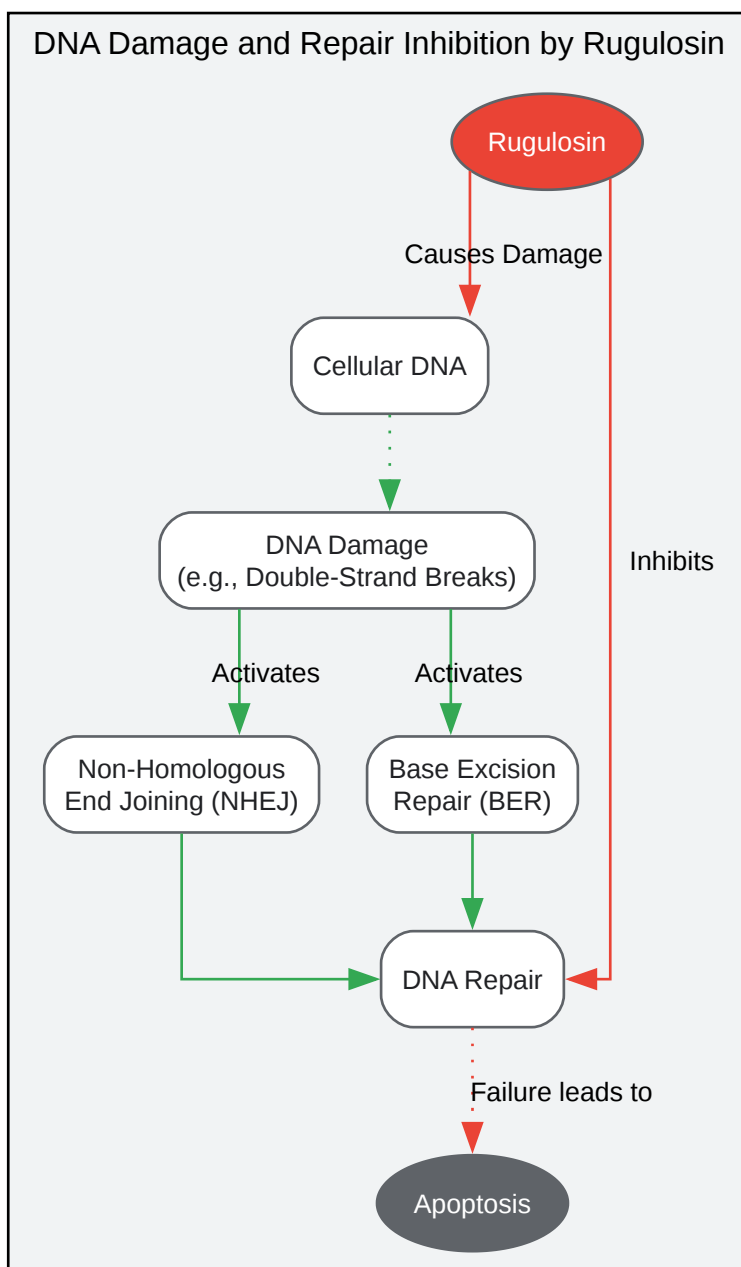


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Inhibition of HIV-1 replication by **Rugulosin** via integrase inhibition.

DNA Damage and Repair Inhibition

Rugulosin has been reported to be a DNA replication, transcription, and repair inhibitor.^[5] It can cause DNA damage, such as double-strand breaks. The cell typically repairs such damage through pathways like Non-Homologous End Joining (NHEJ) and Base Excision Repair (BER). By inhibiting these repair mechanisms, **rugulosin** can lead to the accumulation of DNA damage, ultimately triggering apoptosis in affected cells.



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References

- 1. researchgate.net [researchgate.net]
- 2. Base excision repair - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Structural and functional studies of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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